2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid
Description
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is a synthetic benzoic acid derivative featuring a nitro (-NO₂) group at the 6-position of the aromatic ring and a carbamoyl linkage to a 4-chlorophenyl moiety. Its molecular formula is C₁₄H₉ClN₂O₅, with a molecular weight of 320.69 g/mol.
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXYHKBVXKSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid typically involves the reaction of 4-chloroaniline with 6-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamoyl group can be hydrolyzed to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-[(4-Chlorophenyl)amino]-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloroaniline and 6-nitrobenzoic acid.
Scientific Research Applications
Biological Activities
1. Cholinesterase Inhibition
One of the prominent applications of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.
- Case Study : A study identified that O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, a derivative of the compound, demonstrated an IC50 value of 38.98 µM against AChE, indicating its potential effectiveness as a therapeutic agent for Alzheimer's disease treatment .
2. Antidiabetic Properties
Research has also explored the antidiabetic potential of compounds related to this compound. These compounds have been synthesized and evaluated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which play significant roles in carbohydrate metabolism.
- Case Study : A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, including those with the chlorophenyl substituent, were tested for antidiabetic activity. One particular compound was found to be highly effective against both α-glucosidase and α-amylase, demonstrating promising results in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Nitro Group Influence : The nitro group at position 6 in the main compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This may enhance binding to electron-rich enzyme active sites compared to analogs lacking nitro substituents .
- Carbamoyl vs. Benzoyl Linkages: The carbamoyl group (-NH-CO-) in the main compound enables hydrogen bonding, whereas 6-[(4-Chlorobenzoyl)amino]hexanoic acid () uses a benzoyl group (-CO-), which lacks H-bond donor capacity. This difference could impact target selectivity .
- Aliphatic vs.
Binding Affinity Predictions (Hypothetical Analysis)
Using molecular docking tools like AutoDock Vina (), the main compound’s nitro and carbamoyl groups may confer higher binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases compared to analogs. For example:
- Hypothetical Target (COX-2): Main compound: Predicted ΔG = -9.8 kcal/mol (strong binding due to nitro and chloro interactions). 6-[(4-Chlorobenzoyl)amino]hexanoic acid: ΔG = -7.2 kcal/mol (weaker binding due to lack of nitro group). Note: These values are illustrative; experimental validation is required.
Biological Activity
2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a carbamoyl group attached to a nitrobenzoic acid framework, which contributes to its unique reactivity and biological profile. The presence of the 4-chlorophenyl moiety enhances its lipophilicity, potentially improving bioavailability.
The biological activity of this compound primarily involves its interaction with specific enzymes. It has been studied for its potential as an enzyme inhibitor , particularly against cholinesterases (AChE and BChE). The mechanism typically involves binding to the active site of these enzymes, thereby inhibiting substrate binding and catalytic activity .
Enzyme Inhibition
The compound has demonstrated significant inhibitory effects on cholinesterases, with varying IC50 values indicating its potency:
- AChE Inhibition : IC50 values range from 38.98 µM to 89.74 µM across different derivatives .
- BChE Inhibition : The most potent derivatives exhibited IC50 values as low as 1.60 µM, indicating a strong selectivity for BChE over AChE .
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 38.98 - 89.74 |
| This compound | BChE | 1.60 |
Antimicrobial Activity
Research indicates that this compound may also exhibit antimicrobial properties, particularly against various strains of bacteria and fungi. Its structural analogs have shown promise in inhibiting pathogens such as Mycobacterium smegmatis and Trichophyton mentagrophytes .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles of carbamate derivatives:
- Study on Cholinesterase Inhibitors : A series of carbamate derivatives were evaluated for their inhibitory effects on AChE and BChE. Among them, compounds structurally similar to this compound showed improved selectivity and lower cytotoxicity compared to established drugs like rivastigmine .
- Antimicrobial Screening : Compounds with similar functional groups were tested against various microbial strains, revealing moderate to strong inhibitory effects, suggesting that modifications in the nitrobenzoic acid structure could enhance antimicrobial potency .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Key Feature | Biological Activity |
|---|---|---|
| 3-Nitro-2-[(4-chlorophenyl)carbamoyl]benzoic acid | Nitro group presence | Moderate AChE inhibition |
| 2-[(4-Chloro-2-hydroxyphenyl)carbamoyl]-3-nitrobenzoic acid | Hydroxy group addition | Enhanced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)carbamoyl]-6-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via carbamate formation through coupling reactions. A common approach involves reacting 4-chlorophenyl isocyanate with 6-nitrobenzoic acid derivatives under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Optimizing temperature (typically 0–25°C) to balance reaction rate and by-product formation.
- Purification via selective crystallization in ethanol/water mixtures to isolate the product .
Q. What techniques are recommended for structural characterization of this compound?
- Methodology :
- X-ray Crystallography : Use SHELXL for refining crystal structures, especially to confirm the nitro and carbamoyl group orientations. High-resolution data (≤1.0 Å) ensures accurate electron density maps .
- HPLC Analysis : Determine purity and lipophilicity using reversed-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA). Calculate log k values to assess hydrophobicity .
- Spectroscopy : FT-IR for carbonyl (C=O) and nitro (NO₂) stretching vibrations; NMR (¹H/¹³C) to verify aromatic substitution patterns .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict biological interactions of this compound?
- Methodology :
- Prepare the ligand by optimizing its 3D structure (e.g., Gaussian for DFT minimization) and assign partial charges.
- Select a target protein (e.g., enzymes with nitro or benzoic acid-binding pockets) and generate grid maps covering active sites.
- Run AutoDock Vina with multithreading for efficiency. Validate top poses using RMSD clustering and compare binding energies. Cross-check with experimental assays (e.g., enzyme inhibition) to confirm predictions .
Q. How can stereochemical by-products or isomerization during synthesis be addressed?
- Methodology :
- Isomer Separation : Use Lewis acids (e.g., BF₃·Et₂O) to catalyze isomerization of undesired cis isomers to trans isomers, as demonstrated in analogous carbamate systems .
- Chromatographic Resolution : Employ chiral HPLC columns or preparative TLC with cellulose-based stationary phases to isolate enantiomers .
Q. How to resolve discrepancies between predicted and observed biological activity?
- Methodology :
- Reassess Docking Parameters : Include explicit water molecules or adjust protein flexibility in simulations.
- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination) under physiological pH to account for ionization effects.
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Lipophilicity Modulation : Introduce polar substituents (e.g., hydroxyl groups) or formulate as sodium salts.
- Prodrug Design : Convert the carboxylic acid to ester prodrugs, which hydrolyze in vivo.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance aqueous dispersion .
Q. How to address contradictions in crystallographic vs. computational structural data?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
